![molecular formula C7H11NO2 B13461983 Methyl 3-[(prop-2-yn-1-yl)amino]propanoate CAS No. 77497-90-6](/img/structure/B13461983.png)
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of propanoic acid and contains an alkyne group, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of propargylamine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Propargylamine and methyl acrylate.
Catalyst: Potassium carbonate (K2CO3).
Solvent: Dimethylformamide (DMF).
Temperature: Room temperature.
Reaction Time: Several hours.
The reaction yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-[(prop-2-yn-1-yl)amino]propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound’s ability to undergo nucleophilic substitution allows it to modify proteins and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be compared with other similar compounds, such as:
Methyl 3-[(prop-2-en-1-yl)amino]propanoate: Similar structure but with an alkene group instead of an alkyne.
Ethyl 3-[(prop-2-yn-1-yl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(prop-2-yn-1-yl)amino]butanoate: Similar structure but with an additional carbon in the backbone.
The uniqueness of this compound lies in its alkyne group, which provides distinct reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
77497-90-6 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
methyl 3-(prop-2-ynylamino)propanoate |
InChI |
InChI=1S/C7H11NO2/c1-3-5-8-6-4-7(9)10-2/h1,8H,4-6H2,2H3 |
InChI-Schlüssel |
SBKAKQCCCDVNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCNCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




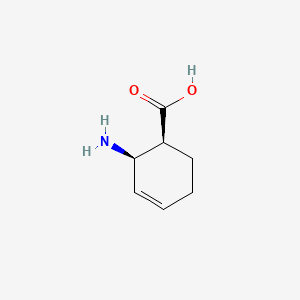

![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
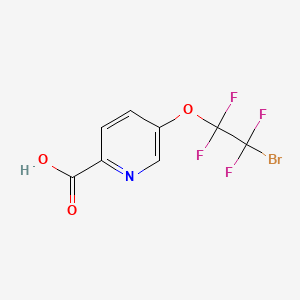
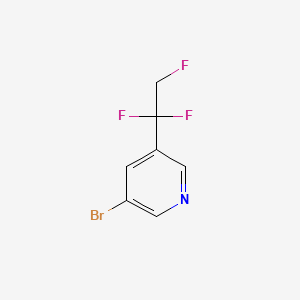
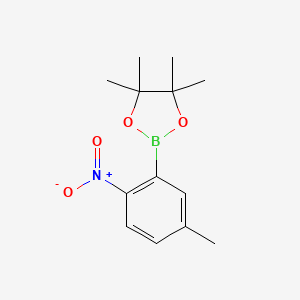

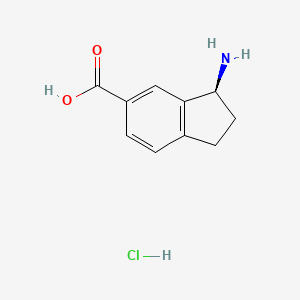
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
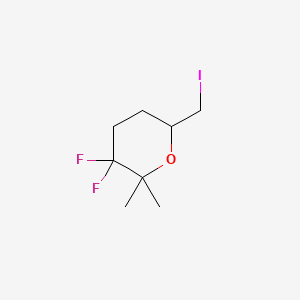
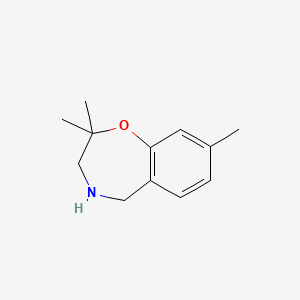
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
